molecular formula C6H9N3 B1610491 N-ethylpyrimidin-2-amine CAS No. 66131-70-2

N-ethylpyrimidin-2-amine

Cat. No. B1610491
CAS RN: 66131-70-2
M. Wt: 123.16 g/mol
InChI Key: ICFWLGYCUXWLGI-UHFFFAOYSA-N
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Description

N-ethylpyrimidin-2-amine, also known as 2-Amino-4-ethylpyrimidine, is a chemical compound with the molecular formula C6H8N2. It is a pyrimidine derivative and has been widely used in scientific research due to its unique properties.

Scientific Research Applications

  • A2B Adenosine Receptor Antagonist : N-ethylpyrimidin-2-amine derivatives have been identified as potent and selective A2B adenosine receptor antagonists. These compounds show high affinity and good selectivity for the A2B receptor, making them potentially useful in pharmacological studies and drug development (Vidal et al., 2007).

  • Inhibitors of Dihydrofolate Reductase : Certain derivatives of this compound have shown potent inhibitory activity against dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, indicating their potential use in treating infections caused by these pathogens (Robson et al., 1997).

  • Dual-Action Hypoglycemic Agents : this compound derivatives have been synthesized and evaluated as glucokinase activators. These compounds have been found to be effective dual-acting hypoglycemic agents, activating both glucokinase and PPARγ, which can be beneficial in diabetes management (Song et al., 2011).

  • Adsorption of Metal Ions : this compound has been used in the synthesis of compounds that are effective in adsorbing metal ions like Zn2+ and Cd2+ from aqueous solutions, indicating its potential application in environmental remediation (Garcia-martin et al., 2005).

  • Antihyperglycemic Activity : Compounds derived from this compound have been identified as inhibitors of human glycogen synthase kinase 3 (GSK3). They have shown antihyperglycemic activity by activating glycogen synthase in insulin receptor-expressing cells, suggesting their potential in treating diabetes (Wagman et al., 2017).

  • Catalytic N-Mono- or N,N-Dialkylation : this compound has been used in catalytic processes, such as the N-mono- or N,N-dialkylation of heteroaromatic amines with alcohols, demonstrating its utility in organic synthesis (Watanabe et al., 1996).

  • Antimicrobial Agents : this compound derivatives have been synthesized and evaluated for their antimicrobial potential against various bacterial and fungal strains, indicating their potential application in developing new antimicrobial agents (Narwal et al., 2017).

Mechanism of Action

Target of Action

N-ethylpyrimidin-2-amine, a derivative of 2-aminopyrimidine, has been found to exhibit antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 . These organisms are protozoa that cause significant health issues in many parts of the world.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the energy production of the targeted organisms. By inhibiting mitochondrial complex I, the compound disrupts the electron transport chain, a crucial component of cellular respiration . This disruption leads to a decrease in ATP production, affecting the survival and replication of the organisms .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

The result of this compound’s action is the death of the targeted organisms, leading to a reduction in the symptoms of the diseases they cause. In vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 have been observed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also affect the compound’s pharmacokinetics .

properties

IUPAC Name

N-ethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-7-6-8-4-3-5-9-6/h3-5H,2H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFWLGYCUXWLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507087
Record name N-Ethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66131-70-2
Record name N-Ethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66131-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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